molecular formula C13H8O4 B188858 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione CAS No. 18931-20-9

2,2-dihydroxy-1H-phenalene-1,3(2H)-dione

Cat. No. B188858
CAS RN: 18931-20-9
M. Wt: 228.2 g/mol
InChI Key: JYCIBUOSCBHKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dihydroxy-1H-phenalene-1,3(2H)-dione, also known as quinizarin, is a synthetic organic compound that belongs to the family of quinones. It is commonly used in the field of scientific research due to its unique properties, which make it an important tool for various applications.

Mechanism Of Action

The mechanism of action of 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione involves its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. Quinizarin can also form complexes with metal ions, which can affect its redox properties.

Biochemical And Physiological Effects

Quinizarin has been shown to have various biochemical and physiological effects. It has been found to exhibit antioxidant activity, which can protect cells from oxidative damage. Quinizarin has also been shown to have anti-inflammatory and antitumor properties, which make it a potential candidate for the development of new drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione in lab experiments is its versatility. It can be used for various applications, including as a fluorescent dye, a pH indicator, and a redox indicator. Quinizarin is also relatively easy to synthesize, which makes it readily available for use in research. However, one of the limitations of using 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione is its potential toxicity. It can cause skin irritation and is toxic if ingested.

Future Directions

There are several future directions for the use of 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione in scientific research. One potential direction is the development of new drugs based on the anti-inflammatory and antitumor properties of 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione. Another potential direction is the use of 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the use of 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione in the development of new materials, such as conductive polymers, is an area of active research.

Synthesis Methods

The synthesis of 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione can be achieved through various methods, including the oxidation of anthracene, the reaction of phthalic anhydride with resorcinol, and the reaction of 1,4-dihydroxyanthraquinone with copper sulfate. Among these methods, the oxidation of anthracene is the most commonly used method for the synthesis of 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione. This method involves the oxidation of anthracene using potassium permanganate in the presence of sulfuric acid.

Scientific Research Applications

Quinizarin has a wide range of applications in scientific research, including its use as a fluorescent dye, a pH indicator, and a redox indicator. It is also used in the field of analytical chemistry as a reagent for the determination of various metal ions. In addition, 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione is used in the field of medicinal chemistry as a precursor for the synthesis of various drugs.

properties

CAS RN

18931-20-9

Product Name

2,2-dihydroxy-1H-phenalene-1,3(2H)-dione

Molecular Formula

C13H8O4

Molecular Weight

228.2 g/mol

IUPAC Name

2,2-dihydroxyphenalene-1,3-dione

InChI

InChI=1S/C13H8O4/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13(11,16)17/h1-6,16-17H

InChI Key

JYCIBUOSCBHKCM-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)C(C(=O)C3=CC=C2)(O)O

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)C(C(=O)C3=CC=C2)(O)O

Origin of Product

United States

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